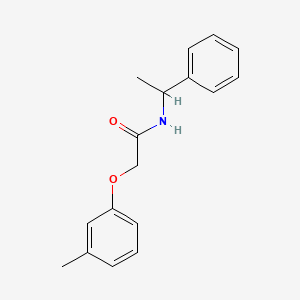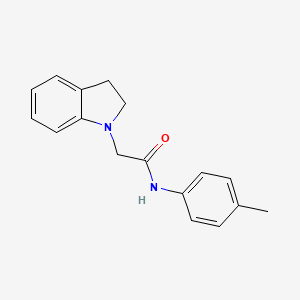
2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide, also known as MPPEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenethylamines, which are known for their psychoactive properties. However, MPPEA has been found to have unique properties that make it a valuable tool for researchers in various fields.
Wirkmechanismus
The exact mechanism of action of 2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been found to interact with dopamine, serotonin, and norepinephrine receptors, as well as with enzymes such as MAO-A and catechol-O-methyltransferase (COMT).
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects in the body. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to increased feelings of reward and pleasure. It has also been found to have anti-inflammatory and antioxidant properties, which may make it a potential treatment for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide in lab experiments is its unique pharmacological profile. It has been found to have a wide range of effects on different receptors and enzymes in the body, making it a valuable tool for studying the mechanisms underlying various diseases and disorders. However, one limitation of using this compound is its potential for abuse and addiction. Therefore, it is important to use caution when handling and administering this compound in lab settings.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide. One area of interest is its potential as a treatment for various mood disorders, including depression and anxiety. Another area of interest is its potential as a tool for studying the neural mechanisms underlying addiction and related disorders. Additionally, there is potential for the development of new drugs based on the structure of this compound, which may have improved pharmacological properties and fewer side effects than existing treatments.
Synthesemethoden
2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-(3-methylphenoxy)acetyl chloride with N-(1-phenylethyl)amine in the presence of a base. Other methods involve the use of different reagents and solvents, depending on the desired yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been found to have a modulatory effect on the dopamine system, which is involved in reward and motivation. This makes this compound a valuable tool for studying the neural mechanisms underlying addiction and related disorders.
In pharmacology, this compound has been found to have a wide range of effects on different receptors and enzymes in the body. For example, it has been shown to inhibit the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. This makes this compound a potential treatment for depression and other mood disorders.
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-7-6-10-16(11-13)20-12-17(19)18-14(2)15-8-4-3-5-9-15/h3-11,14H,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZAGZUFFLPAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-ethoxyphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5148618.png)


![ethyl 4-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5148632.png)
![2-[(2-cyanophenyl)thio]-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B5148638.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5148646.png)
![3-bromo-4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5148653.png)
![N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5148661.png)
![N-[(5-bromo-2-furyl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B5148664.png)
![ethyl (5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5148675.png)
![5-(4-bromophenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5148682.png)


![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148710.png)
